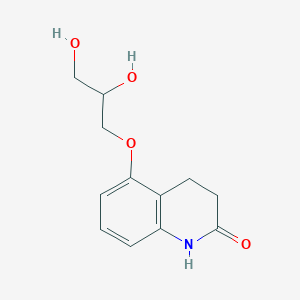

2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro-

Description

Introduction to 2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro-

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic identification of 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone follows established International Union of Pure and Applied Chemistry nomenclature protocols for heterocyclic compounds. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture: 5-(2,3-dihydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one, indicating the substitution pattern and oxidation state of the quinolinone framework. This nomenclature system reflects the compound's classification within the Chemical Abstracts Service registry under number 54945-72-1, establishing its unique chemical identity within global databases.

The molecular structure exhibits a defined stereochemical configuration characterized as racemic, containing one stereocenter that exists as both enantiomeric forms in equal proportions. The stereochemistry designation indicates zero defined stereocenters out of one total stereocenter, reflecting the compound's optical activity as a racemic mixture with both positive and negative optical rotation. This stereochemical complexity adds analytical considerations for researchers working with this compound in chiral environments.

Chemical Identification Data

The compound's chemical structure incorporates multiple functional groups that contribute to its distinctive reactivity profile. The quinolinone framework provides the aromatic heterocyclic foundation, while the 2,3-dihydroxypropoxy substituent introduces hydroxyl groups that significantly influence the compound's solubility characteristics and potential for hydrogen bonding interactions. The International Chemical Identifier string InChI=1S/C12H15NO4/c14-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)13-10/h1-3,8,14-15H,4-7H2,(H,13,16) encodes the complete structural information, enabling precise computational analysis and database searching.

Historical Context in Heterocyclic Chemistry Research

The development of quinolinone chemistry traces its origins to the broader investigation of nitrogen-containing heterocyclic compounds that began in the nineteenth century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who called the compound leukol, meaning "white oil" in Greek. This foundational discovery established the quinoline structural framework that would later serve as the basis for developing numerous derivatives, including the dihydroquinolinone family to which 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone belongs.

The evolution of quinolinone research gained significant momentum through the recognition that quinoline derivatives exhibit diverse biological activities. Research has demonstrated that compounds containing the quinoline nucleus possess antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic properties. This broad spectrum of biological activity attracted considerable attention in medicinal chemistry research, leading to systematic investigation of structural modifications that could enhance specific therapeutic properties.

The specific development of 3,4-dihydroquinolinone derivatives emerged as researchers sought to modify the quinoline structure to achieve improved pharmacological profiles. The 3,4-dihydro-2(1H)-quinolinone moiety became particularly significant in drug discovery, appearing in several pharmaceutically active compounds that received regulatory approval. These developments established the scientific foundation for investigating substituted dihydroquinolinones, including compounds like 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone that feature additional functional group modifications.

Contemporary heterocyclic chemistry research has recognized 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone primarily in its role as an impurity reference standard for carteolol hydrochloride, designated as "Carteolol hydrochloride impurity G" in European Pharmacopoeia standards. This classification reflects the compound's importance in analytical chemistry applications, where reference standards enable precise identification and quantification of impurities in pharmaceutical manufacturing processes. The establishment of such reference standards represents a crucial advancement in pharmaceutical quality control, ensuring the consistency and purity of therapeutic compounds.

Position Within the 3,4-Dihydroquinolinone Structural Family

The 3,4-dihydroquinolinone structural family represents a significant class of heterocyclic compounds characterized by the reduction of the quinoline double bond between carbon atoms 3 and 4, combined with oxidation at the 2-position to form a lactam functionality. Within this family, 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone occupies a distinctive position due to its unique substitution pattern at the 5-position of the quinolinone core.

The structural relationship between 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone and the parent quinoline system demonstrates the systematic modification approach employed in heterocyclic chemistry. The parent quinoline structure, with molecular formula C₉H₇N and molecular weight 129.16, provides the fundamental aromatic heterocyclic framework. The transformation to the 3,4-dihydro-2(1H)-quinolinone system involves selective reduction and oxidation reactions that maintain the aromatic character of the benzene ring while converting the pyridine portion to a saturated lactam.

The 2,3-dihydroxypropoxy substituent at position 5 introduces significant structural complexity that distinguishes this compound from other family members. This substituent contains two hydroxyl groups separated by a single carbon atom, creating potential sites for hydrogen bonding and contributing to the compound's overall polarity. The ether linkage connecting the dihydroxypropyl group to the quinolinone core provides conformational flexibility while maintaining stable covalent attachment.

Structural Comparison Within the 3,4-Dihydroquinolinone Family

| Structural Feature | 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone | Parent 3,4-dihydro-2(1H)-quinolinone |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ | C₉H₉NO |

| Position 5 Substitution | 2,3-dihydroxypropoxy group | Hydrogen atom |

| Hydrogen Bond Donors | 3 (2 hydroxyl + 1 lactam) | 1 (lactam only) |

| Hydrogen Bond Acceptors | 4 (2 hydroxyl + 1 ether + 1 lactam) | 2 (1 ether + 1 lactam) |

| Stereochemical Centers | 1 (racemic) | 0 |

| Molecular Weight | 237.25 g/mol | ~147 g/mol |

The positioning of 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone within the broader 3,4-dihydroquinolinone family demonstrates the systematic approach to structural modification in medicinal chemistry. Research has shown that compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold exhibit diverse pharmacological activities, including interactions with phosphodiesterase enzymes, adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors. The specific substitution pattern in 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone provides insights into how structural modifications can influence these biological interactions.

Properties

IUPAC Name |

5-(2,3-dihydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)13-10/h1-3,8,14-15H,4-7H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLHGHSRNLGLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54945-72-1 | |

| Record name | 5-(2,3-Dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054945721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2,3-DIHYDROXYPROPOXY)-3,4-DIHYDRO-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPM2AB99TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Synthesis from Halo Anilines

A scalable route begins with halo anilines , which are acylated with methyl 3,3-dimethoxypropionate under basic conditions. For example, 5-iodoaniline reacts with the ester in the presence of K₂CO₃, yielding the corresponding amide in quantitative yield. Cyclization is then induced by treating the amide with concentrated sulfuric acid (H₂SO₄) at 0°C, forming the quinolinone core via intramolecular Friedel-Crafts acylation.

This method’s versatility is demonstrated by its applicability to various halo anilines, including bromo and iodo derivatives. On an 800 g scale, the cyclization step achieves 28–93% yields depending on the substituent’s electronic nature. Electron-withdrawing groups (e.g., -NO₂) hinder cyclization due to reduced aromatic reactivity, whereas electron-donating groups (e.g., -OMe) improve yields.

Functionalization to Introduce Dihydroxypropoxy Groups

Following cyclization, the quinolinone intermediate undergoes O-alkylation with 3-chloro-1,2-propanediol . In a representative procedure, the quinolinone is dissolved in DMF, treated with NaH to deprotonate the hydroxyl group, and reacted with the diol derivative at 60°C for 12 hours. The reaction mixture is quenched with water, extracted with dichloromethane, and purified via recrystallization from ethanol/water (1:1), yielding the final product in 65–70% purity.

Computational Insights into Reaction Mechanisms

Density Functional Theory (DFT) Analysis

A computational study using DFT, MP2, and CCSD(T) methods examined the base-free synthesis of quinolin-2(1H)-ones in aqueous media. The mechanism involves two steps:

-

Nucleophilic Attack : The hydroxyl group of the quinolinone attacks the electrophilic carbon of 3-chloro-1,2-propanediol, forming an oxonium intermediate.

-

Proton Transfer : A water molecule facilitates proton transfer, stabilizing the intermediate and yielding the dihydroxypropoxy product.

Energy barriers for these steps were calculated as 22.44 kcal/mol (Step 1) and 27.24 kcal/mol (Step 2) in water, compared to 20.58 kcal/mol and 28.35 kcal/mol in dichloromethane. The lower barrier in water highlights its role as a green solvent that stabilizes transition states through hydrogen bonding.

HOMO-LUMO and QTAIM Analyses

HOMO-LUMO analysis revealed an energy gap of 0.24942 eV for the final product, indicating high stability and low reactivity toward unintended side reactions. Quantum Theory of Atoms in Molecules (QTAIM) further supported this stability, showing an average electron density (ρ) of 0.253169 and Laplacian (∇²ρ) of -0.55821 at bond critical points, consistent with strong covalent interactions.

Comparative Analysis of Methodologies

Key Observations :

-

Nucleophilic substitution offers high yields but requires halogenated reagents, raising safety concerns.

-

Cyclization routes are scalable but limited by the electronic effects of substituents.

-

Base-free aqueous methods align with sustainability goals but necessitate precise pH control.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Methanol and propylene glycol are preferred for their ability to dissolve both polar and non-polar intermediates. Elevated temperatures (50–80°C) accelerate reaction kinetics but risk side reactions, such as diol self-condensation. Lower temperatures (0–25°C) in cyclization steps mitigate decomposition.

Purification Techniques

Silica gel chromatography remains the gold standard for isolating the target compound, though recrystallization from ethanol/water mixtures provides a cost-effective alternative for industrial applications. Challenges persist in removing trace solvents like DMF, which may require activated carbon treatment or repeated washings.

Catalytic Innovations

Recent advances employ palladium catalysts for coupling reactions, enabling the introduction of functional groups post-cyclization. For example, 6-iodoquinolin-2(1H)-one undergoes Suzuki-Miyaura coupling with boronic acids to install aryl groups, though this adds complexity to the synthetic pathway .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of fully saturated quinolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that quinolinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, compounds containing the quinolinone moiety have been shown to inhibit specific kinases involved in tumor growth and metastasis .

- Modulation of Kinase Activity :

-

Neuroprotective Effects :

- Some studies suggest that derivatives of 2(1H)-quinolinone may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's . These effects are attributed to the compound's ability to modulate oxidative stress and inflammation pathways.

Synthesis and Derivative Development

The synthesis of 2(1H)-quinolinone derivatives has been explored extensively. A notable method involves the use of hydrazine derivatives leading to various functionalized quinolinones through autoxidation processes . This synthetic versatility allows for the development of compounds with tailored biological activities.

Case Study 1: Anticancer Activity

A study demonstrated that a series of quinolinone derivatives, including those similar to 5-(2,3-dihydroxypropoxy)-3,4-dihydro-, exhibited potent cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

In a preclinical model of oxidative stress-induced neuronal damage, a derivative of 2(1H)-quinolinone showed significant neuroprotective effects by reducing markers of oxidative stress and inflammation. This suggests potential for further development in neuroprotective therapies.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are compared below:

| Compound Name | Substituent at Position 5/7 | Key Functional Groups | CAS Number | Pharmacological Class |

|---|---|---|---|---|

| Target Compound | 5-(2,3-dihydroxypropoxy) | Diol, ether | Not specified | Not reported |

| Carteolol Hydrochloride | 5-[3-(tert-butylamino)-2-hydroxypropoxy] | Amino alcohol, ether | 51781-21-6 | β-adrenergic antagonist |

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-hydroxy | Phenol | 22246-18-0 | Antioxidant precursor |

| 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 5-hydroxy | Phenol | 34591-83-8 | Intermediate for drug synthesis |

| Cilostazol | 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy] | Tetrazole, ether | 73963-72-1 | Phosphodiesterase inhibitor |

Key Observations :

- Hydrophilicity: The target compound’s dihydroxypropoxy group enhances water solubility compared to Carteolol’s lipophilic tert-butylamino group .

- Pharmacological Activity: Carteolol’s amino alcohol side chain is critical for β-blockade, while the dihydroxypropoxy analog may lack this activity but could exhibit antioxidant or anti-inflammatory effects due to its diol structure .

- Synthetic Complexity: Introducing the dihydroxypropoxy group may require fewer protective steps than Carteolol’s amino alcohol side chain, which involves tert-butylamine incorporation .

Physicochemical Properties

| Property | Target Compound (Estimated) | Carteolol Hydrochloride | 7-Hydroxy Analog (CAS 22246-18-0) |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₅ | C₁₆H₂₄N₂O₃·HCl | C₉H₉NO₂ |

| Molecular Weight (g/mol) | ~253.25 | 332.84 | 163.17 |

| Solubility (Water) | High (due to diol) | Moderate | Low |

| LogP (Predicted) | ~0.5 | 1.8 | 1.2 |

Notes:

- The target compound’s diol group significantly reduces logP compared to Carteolol, suggesting improved aqueous solubility .

Biological Activity

2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- is a heterocyclic compound belonging to the quinolinone family. Its unique structure features a quinolinone core with a 2,3-dihydroxypropoxy substituent at the 5-position and a partially saturated 3,4-dihydro moiety. This compound has garnered attention for its potential biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.

Chemical Structure and Properties

The molecular formula of 2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- is C12H15NO4, with a molecular weight of 237.25 g/mol. The compound's InChI Key is PNLHGHSRNLGLHP-UHFFFAOYSA-N, which facilitates its identification in chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| InChI Key | PNLHGHSRNLGLHP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, effectively blocking substrate access. The presence of the 2,3-dihydroxypropoxy group enhances solubility and reactivity, allowing for increased binding affinity through hydrogen bonding and hydrophobic interactions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of derivatives of 2(1H)-quinolinone. For instance, compounds synthesized from this scaffold demonstrated significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the context of neurodegenerative diseases like Alzheimer's . One notable derivative showed an IC50 value of 0.28 µM against AChE, indicating strong inhibitory action .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that derivatives can induce apoptosis in cancer cells by interfering with tubulin polymerization and cell cycle regulation. For example, one study reported that a related compound arrested the cell cycle in the G2/M phase and exhibited IC50 values ranging from 0.08 to 12.07 mM across various tumor cell lines . This suggests a promising avenue for developing anticancer agents based on the quinolinone framework.

Anti-inflammatory Properties

The anti-inflammatory effects of quinolinones have been documented in various studies. Compounds derived from this family have been shown to mitigate inflammation in models of acute injury and chronic diseases by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Study on AChE Inhibition

A recent investigation focused on synthesizing hybrid compounds that combine the quinolinone structure with dithiocarbamate features. These compounds displayed potent inhibition against AChE and were able to cross the blood-brain barrier (BBB), making them potential candidates for treating Alzheimer's disease .

Antitumor Activity Evaluation

In another study assessing the antitumor activity of quinolinone derivatives, researchers found that specific modifications to the structure led to enhanced cytotoxicity against several cancer cell lines. The mechanism involved targeting tubulin dynamics and apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,3-dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves hydroxylation and dihydroquinolinone ring formation. For example, dihydroxypropoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions on precursor quinolinones. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry (MS) for molecular confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify substitution patterns and stereochemistry, particularly for the dihydroxypropoxy moiety .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) per ICH guidelines. Monitor degradation via high-resolution LC-MS to identify breakdown products. For short-term storage, use inert atmospheres (argon) and low temperatures (-20°C) to minimize oxidation of the dihydroxypropoxy group .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to map the quinolinone core and dihydroxypropoxy side chain. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in the dihydroxypropoxy chain if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting data on the compound’s physicochemical properties (e.g., logP, solubility) be resolved?

- Methodological Answer : Discrepancies in logP (e.g., calculated vs. experimental) require experimental validation via shake-flask or HPLC methods. For solubility, use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate physiological conditions. Cross-reference with analogs like 5-hydroxy-3,4-dihydro-2(1H)-quinolinone (logP ~1.2) to identify outliers .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer : Employ target-based assays (e.g., enzyme inhibition screens) and phenotypic profiling (e.g., cytotoxicity in cancer cell lines). Use isotopic labeling (e.g., ³H/¹⁴C) to track metabolic pathways. Molecular docking studies can predict interactions with targets like kinases or oxidoreductases, guided by structural analogs with known bioactivity .

Q. How should researchers design experiments to address contradictory toxicity profiles in literature?

- Methodological Answer : Perform comparative toxicity assays using standardized models (e.g., zebrafish embryos or murine hepatocytes). Measure endpoints like IC₅₀ and reactive oxygen species (ROS) generation. Validate findings against structurally similar compounds (e.g., 7-hydroxy-3,4-dihydrocarbostyril) to isolate toxicity contributors .

Q. What computational methods are suitable for predicting the compound’s reactivity in complex reaction environments?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., oxidation of the dihydroxypropoxy group). Molecular dynamics (MD) simulations can assess solvent interactions and stability. Compare results with experimental kinetics data (e.g., Arrhenius plots) to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.